molecular formula C10H20ClN B1591694 DICYCLOPENTYLAMINE HYDROCHLORIDE CAS No. 69053-83-4

DICYCLOPENTYLAMINE HYDROCHLORIDE

Cat. No.: B1591694
CAS No.: 69053-83-4
M. Wt: 189.72 g/mol
InChI Key: PHQRMKOKTRIKEN-UHFFFAOYSA-N
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Description

DICYCLOPENTYLAMINE HYDROCHLORIDE is a chemical compound with

Mechanism of Action

Target of Action

Dicyclopentyl-amine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, secretory glands, and the central nervous system .

Mode of Action

Dicyclopentyl-amine hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

It is known that the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine can influence various biochemical pathways . These pathways may be related to cell growth, differentiation, gene expression, and signal transduction .

Pharmacokinetics

Dicyclopentyl-amine hydrochloride is rapidly and well absorbed when administered orally . The drug’s distribution volume is approximately 3.65 L/kg . It undergoes extensive metabolism and is excreted in the urine (80%, small amounts as unchanged drug) and feces (8%) .

Result of Action

The primary result of Dicyclopentyl-amine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This is achieved through the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine . The compound’s action results in decreased strength of contractions seen in spasms of the ileum .

Properties

IUPAC Name

N-cyclopentylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRMKOKTRIKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590464
Record name N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69053-83-4
Record name N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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